molecular formula C8H9ClN2O2 B6610661 methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate CAS No. 2322700-07-0

methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate

Cat. No.: B6610661
CAS No.: 2322700-07-0
M. Wt: 200.62 g/mol
InChI Key: RAJFCCWCHCZMJL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a high-quality chemical building block designed for pharmaceutical research and development. This compound features a multifunctional pyridazine core, integrating ester, chloro, and methyl substituents that are strategically valuable for constructing complex molecules. Its structure is optimized for use in medicinal chemistry, particularly in the search for novel enzyme inhibitors . The chloro and ester functional groups serve as excellent handles for further synthetic modification via cross-coupling and substitution reactions, allowing researchers to create diverse compound libraries for biological screening . Compounds based on pyridine and pyridazine carboxylic acid scaffolds are prominent in drug discovery due to their ability to participate in key hydrogen bonding and dipole interactions within enzyme active sites . This has led to their inclusion in FDA-approved therapeutics and clinical candidates targeting a range of diseases, including cancer, viral infections, and metabolic disorders . While the specific biological activity of this compound is research-dependent, its core structure is related to derivatives that have demonstrated potent antidiabetic activity by stimulating glucose uptake , as well as antimicrobial and antitumor properties . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-4-5(2)10-11-7(9)6(4)8(12)13-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJFCCWCHCZMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate typically involves the chlorination of a pyridazine precursor. One common method includes the reaction of 3,6-dimethylpyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting 3-chloro-5,6-dimethylpyridazine is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The methyl groups can be oxidized to carboxylic acids or reduced to alkanes.

    Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic substitution: Substituted pyridazines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alkanes or alcohols.

Scientific Research Applications

Synthetic Routes

  • Chlorination : The compound can be synthesized through the chlorination of 5,6-dimethylpyridazine-4-carboxylic acid derivatives using agents like phosphorus oxychloride (POCl₃) under controlled conditions.
  • Reagents : Common reagents include sodium hydroxide for substitution reactions and potassium permanganate for oxidation processes.

Medicinal Chemistry

Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is being explored as a potential pharmacophore in drug design. Its derivatives may exhibit various biological activities:

  • Antimicrobial Properties : Investigated for efficacy against bacterial and fungal strains.
  • Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation through enzyme inhibition mechanisms.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

  • Formation of Derivatives : The compound can undergo substitution reactions, leading to the creation of new compounds with varied functionalities.
  • Polymer Development : Its chemical properties make it suitable for developing advanced materials, including polymers with specific mechanical and thermal properties.

Agricultural Chemistry

Research indicates potential applications in agrochemicals:

  • Pesticide Development : Similar compounds have been utilized as active ingredients in pesticides due to their biological activity against pests.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of this compound demonstrated effectiveness against specific strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The compound’s chlorine and ester groups can interact with active sites or binding pockets of target proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Ring

The substituent pattern on the pyridazine ring significantly influences physicochemical properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight Similarity Score Key Spectral Features
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate Cl (6), OMe (3), COOMe (4) 216.63 0.95 IR: 1735 cm⁻¹ (ester C=O)
Ethyl 6-chloropyridazine-4-carboxylate Cl (6), COOEt (4) 200.62 0.89 IR: 1730–1740 cm⁻¹ (ester C=O)
Ethyl 3,6-dichloropyridazine-4-carboxylate Cl (3,6), COOEt (4) 235.06 0.83 NMR: δ 1.4 (t, CH2CH3)

Key Observations :

  • Chlorine vs.
  • Ester Group : Methyl esters (e.g., target compound) exhibit slightly higher hydrolytic stability compared to ethyl esters (e.g., ethyl 6-chloropyridazine-4-carboxylate) due to steric and electronic effects .

Ring Saturation and Heterocyclic Modifications

Compounds with modified ring systems provide insights into the role of aromaticity and nitrogen positioning:

  • Ethyl 4-Chloro-3-Formyl-5,6-Dihydro-2H-Pyridine-1-Carboxylate : This dihydropyridine derivative lacks full aromaticity, increasing ring flexibility and reducing conjugation. The formyl group at position 3 enhances electrophilicity compared to the pyridazine analog .
  • Ethyl 3-Chloro-5,6,7,8-Tetrahydrocinnoline-4-Carboxylate: The tetrahydrocinnoline core introduces partial saturation, altering π-stacking interactions and solubility. The chlorine at position 3 mirrors the target compound but in a cinnoline framework .

Impact of Aromaticity: The fully aromatic pyridazine ring in the target compound supports stronger intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to partially saturated analogs, as noted in studies on hydrogen-bonding patterns .

Functional Group Positioning and Bioactivity

  • Chlorine at Position 3: In methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate, the chlorine atom at position 3 may enhance binding to biological targets (e.g., enzymes) through halogen bonding, a feature less pronounced in analogs with substituents at position 6 .

Biological Activity

Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10ClN2O2 and a molecular weight of 214.65 g/mol. Its structure features a pyridazine ring with a chlorine atom at the 3-position and two methyl groups at the 5 and 6 positions, along with a carboxylate group that enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, which can lead to reduced inflammation and slowed cancer cell growth . The presence of the chlorine atom and the carboxylate group plays a critical role in influencing its binding affinity and specificity towards these targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity against glioblastoma cells. The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth and survival .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
U87MG8.3Inhibition of PDK1/Aurora Kinase A
ANGMS-CSS29.93Dual pathway inhibition
U118MG3.98Induction of apoptosis

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory potential. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study: Inhibition of Inflammatory Markers

A study conducted on animal models showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups. This suggests its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions including substitution reactions where the chlorine atom can be replaced by nucleophiles under basic conditions . Derivatives of this compound have been explored for enhanced biological activities.

Table 2: Synthesized Derivatives and Their Activities

Compound NameBiological Activity
Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylateAntibacterial properties
Methyl 3-bromo-5,6-dimethylpyridazine-4-carboxylateEnhanced anticancer effects
Methyl 3-fluoro-5,6-dimethylpyridazine-4-carboxylateIncreased enzyme inhibition

Q & A

Q. What are the standard synthetic routes for methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate?

The compound is synthesized via sequential chlorination and esterification. The precursor, 5,6-dimethylpyridazine-4-carboxylic acid, undergoes chlorination using reagents like thionyl chloride (SOCl₂), followed by esterification with methanol under acidic conditions. Reaction parameters (e.g., temperature: 60–80°C, time: 6–12 hours) are critical for yield optimization. Post-synthesis purification involves column chromatography or recrystallization .

Q. Which spectroscopic methods are used for structural characterization?

Key techniques include:

  • NMR : To confirm methyl, chlorine, and ester group positions (e.g., ¹H NMR: δ 2.4–2.6 ppm for methyl groups; ¹³C NMR: δ 165–170 ppm for ester carbonyl).
  • IR : Ester C=O stretches (~1720 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 215.6 (C₈H₉ClN₂O₂) .

Q. What are the primary chemical reactions this compound undergoes?

  • Nucleophilic substitution : Chlorine at position 3 reacts with amines or alkoxides.
  • Ester hydrolysis : Forms carboxylic acid derivatives under acidic/basic conditions.
  • Cross-coupling : Suzuki-Miyaura reactions for aryl group introduction at position 4 .

Advanced Research Questions

Q. How can the chlorination step be optimized to minimize by-products?

By employing continuous flow reactors , researchers achieve precise temperature control (70±2°C) and reagent stoichiometry, reducing side products like di-chlorinated derivatives. Automated systems enhance reproducibility, with yields >85% reported . Alternative chlorinating agents (e.g., PCl₅) may reduce reaction times but require careful quenching .

Q. What strategies resolve contradictory spectral data for derivatives?

Conflicting NMR/IR results (e.g., unexpected carbonyl shifts) are addressed via:

  • Hyphenated techniques : LC-MS or GC-MS to isolate and identify impurities.
  • Computational modeling : DFT calculations to predict vibrational frequencies and compare with experimental data .

Q. How do substituent positions influence biological activity?

A comparative study of pyridazine derivatives shows:

CompoundSubstituentsAntimicrobial Activity (MIC, μg/mL)
Target compound3-Cl, 5,6-diMe12.5
4-Chloro-3,6-dimethyl4-Cl, 3,6-diMe25.0
Chlorine at position 3 enhances membrane permeability, while methyl groups at 5,6 positions stabilize hydrophobic interactions with target enzymes .

Q. What computational methods predict reactivity in medicinal chemistry applications?

  • Molecular docking : Screens interactions with biological targets (e.g., bacterial dihydrofolate reductase).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.
  • MD simulations : Assess binding stability over 100-ns trajectories .

Methodological Considerations

Q. How to design stability studies under varying pH conditions?

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 254 nm. Acidic conditions (pH <3) hydrolyze the ester to carboxylic acid, while basic conditions (pH >10) promote chlorine displacement .

Q. What protocols validate purity for pharmacological assays?

  • HPLC-DAD : Purity >98% confirmed at 220 nm (C18 column, acetonitrile/water gradient).
  • Elemental analysis : ≤0.3% deviation from theoretical C, H, N values.
  • Thermogravimetric analysis (TGA) : Confirms absence of solvent residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

Variations (e.g., 92–96°C vs. 88–90°C) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography to resolve crystal packing differences .

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